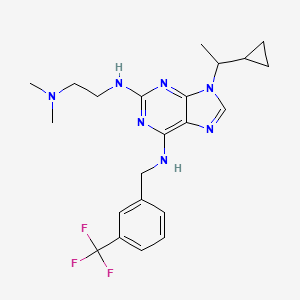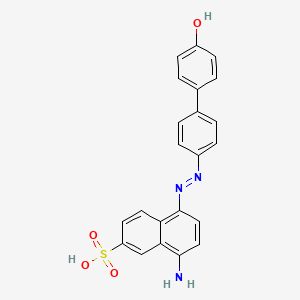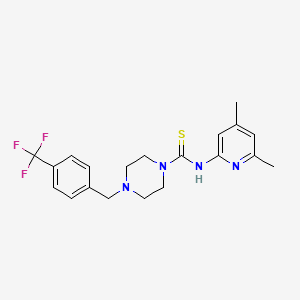
NHI-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NHI 2 implica varios pasos, comenzando con la preparación del núcleo indólico. Los pasos clave incluyen:
Formación del núcleo indólico: Esto se logra típicamente mediante una síntesis de indol de Fischer o un método similar.
Introducción del grupo trifluorometilo: Esto se puede hacer utilizando reactivos como yoduro de trifluorometilo o ácido trifluorometilsulfónico.
Esterificación: El último paso implica la esterificación del grupo ácido carboxílico para formar el éster metílico.
Métodos de Producción Industrial
La producción industrial de NHI 2 probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar métodos de purificación eficientes como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
NHI 2 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El grupo éster se puede reducir para formar un alcohol.
Sustitución: El grupo trifluorometilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo.
Reducción: El hidruro de litio y aluminio o el borohidruro de sodio son agentes reductores comunes.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.
Productos Principales
Oxidación: Formación de un derivado cetónico.
Reducción: Formación de un derivado alcohólico.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
NHI 2 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
NHI 2 ejerce sus efectos inhibiendo la actividad de la lactato deshidrogenasa A (LDHA). Esta enzima es responsable de convertir el piruvato en lactato en la vía glucolítica. Al inhibir LDHA, NHI 2 reduce la producción de lactato, lo que puede conducir a una disminución de la glucólisis y un aumento de la fosforilación oxidativa. Este cambio en el metabolismo puede inhibir el crecimiento y la proliferación de las células cancerosas, lo que convierte a NHI 2 en un posible agente terapéutico para el tratamiento del cáncer .
Comparación Con Compuestos Similares
NHI 2 es único entre los inhibidores de LDHA debido a su alta permeabilidad celular y su potente actividad antiglucolítica. Los compuestos similares incluyen:
FX11: Otro inhibidor de LDHA con propiedades antiglucolíticas similares.
Oxamato de Sodio: Un inhibidor de LDHA menos potente que también reduce la producción de lactato.
Stiripentol: Un inhibidor de LDHA con efectos adicionales en otras vías metabólicas.
NHI 2 destaca por su mayor potencia y permeabilidad celular, lo que lo convierte en una herramienta más eficaz para estudiar la glucólisis y desarrollar terapias contra el cáncer .
Propiedades
IUPAC Name |
methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFWRWCZNXINO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
